molecular formula C19H19N5O2S2 B11286971 2,5-Dimethylphenyl [5-(1-pyrrolidinyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-3-yl] sulfone

2,5-Dimethylphenyl [5-(1-pyrrolidinyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-3-yl] sulfone

Cat. No.: B11286971
M. Wt: 413.5 g/mol
InChI Key: RFTATZSSABXOIH-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl [5-(1-pyrrolidinyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-3-yl] sulfone is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core with a sulfone group and a 2,5-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylphenyl [5-(1-pyrrolidinyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-3-yl] sulfone typically involves multi-step organic synthesis One common route starts with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenyl [5-(1-pyrrolidinyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-3-yl] sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding sulfides or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound could be used in studies involving cell signaling pathways or as a probe for biological assays.

    Materials Science: Its unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenyl [5-(1-pyrrolidinyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-3-yl] sulfone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.

    Thieno[2,3-b]pyridines: Another class of heterocyclic compounds with potential pharmaceutical applications.

    1,2,3-Triazoles: Known for their versatility in organic synthesis and medicinal chemistry.

Uniqueness

2,5-Dimethylphenyl [5-(1-pyrrolidinyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-3-yl] sulfone is unique due to its combination of structural features, which may confer specific properties not found in other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored functions for various applications.

Properties

Molecular Formula

C19H19N5O2S2

Molecular Weight

413.5 g/mol

IUPAC Name

10-(2,5-dimethylphenyl)sulfonyl-7-pyrrolidin-1-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene

InChI

InChI=1S/C19H19N5O2S2/c1-12-5-6-13(2)15(11-12)28(25,26)19-18-20-17(23-8-3-4-9-23)16-14(7-10-27-16)24(18)22-21-19/h5-7,10-11H,3-4,8-9H2,1-2H3

InChI Key

RFTATZSSABXOIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCCC5

Origin of Product

United States

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